molecular formula C10H15N3O B11814608 (4-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone

(4-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone

Cat. No.: B11814608
M. Wt: 193.25 g/mol
InChI Key: SBUYXUBWNKINQE-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with a methyl group and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of a few drops of anhydrous dimethylformamide (DMF) to form the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β . The compound also affects enzyme activity, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit pro-inflammatory cytokines and its versatility in chemical reactions make it a valuable compound for various applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C10H15N3O/c1-8-2-4-13(5-3-8)10(14)9-6-11-12-7-9/h6-8H,2-5H2,1H3,(H,11,12)

InChI Key

SBUYXUBWNKINQE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CNN=C2

Origin of Product

United States

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